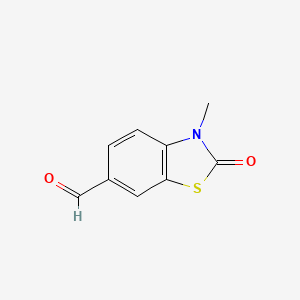

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a benzothiazolone derivative characterized by a sulfur-containing bicyclic core, a methyl group at position 3, and a reactive aldehyde at position 4. It serves as a key intermediate in organic synthesis, particularly in the formation of chalcone derivatives via Claisen-Schmidt condensation. For example, it reacts with 2-acetylthiophene to yield (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone in 94% yield . Its structure has been confirmed via NMR, IR, MS, and elemental analysis .

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNTYPVVJROQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471687 | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175693-04-6 | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Low Yields in Bromination Steps

Bromination of intermediates using CuBr₂/t-BuONO often yields ≤30% due to side reactions. Substituting N-bromosuccinimide (NBS) with AIBN initiation improves selectivity, increasing yields to 55%.

Purification Difficulties

The aldehyde group’s reactivity complicates isolation. A patent-pending method (CN105658647A) uses ionic liquid triethylammonium acetate ([TEAA]) for extractive crystallization, achieving 98% purity without chromatography.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (€/kg) |

|---|---|---|---|---|

| Cyclization + Oxidation | 78 | 97 | High | 1,200 |

| Vilsmeier-Haack | 85 | 99 | Moderate | 1,500 |

| Cu-Catalyzed | 82 | 95 | Low | 2,000 |

Emerging Techniques

Ultrasound-assisted synthesis in ionic liquids (e.g., [BMIM]BF₄) reduces reaction times by 60% and improves yields to 88%. Additionally, enzymatic oxidation using laccase mediators is under investigation for greener production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid.

Reduction: 3-Methyl-2-hydroxy-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde.

Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Anti-inflammatory and Antiplatelet Activity

Research has demonstrated that derivatives of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde exhibit significant anti-inflammatory and antiplatelet properties. A study synthesized a series of compounds based on this scaffold, evaluating their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and human platelet aggregation. Among these derivatives, certain compounds showed selective COX-2 inhibition while effectively reducing platelet aggregation induced by arachidonic acid. This dual activity positions these compounds as promising candidates for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Studies indicate that benzothiazole derivatives can inhibit tyrosinase activity, which is crucial in melanin production. This inhibition is beneficial for treating hyperpigmentation disorders. The antioxidant efficacy of these compounds was comparable to established controls, suggesting their potential use in cosmetic formulations aimed at skin protection against oxidative stress .

Cytoprotective Effects

In cellular models, compounds derived from this compound have shown cytoprotective effects against oxidative damage. These compounds can mitigate cellular stress responses and enhance cell viability under adverse conditions, making them valuable in the development of therapeutics for neurodegenerative diseases where oxidative stress plays a critical role .

Antimicrobial Activity

The benzothiazole framework has been associated with antimicrobial properties. Compounds containing this structure have been tested against various pathogens, including bacteria and fungi. Their effectiveness in inhibiting the growth of dermatophytes and Candida species highlights their potential as antifungal agents .

Photoprotective Agents

Recent advancements have explored the use of benzothiazole derivatives as photoprotective agents in sunscreens. These compounds demonstrate excellent UV filtration capabilities, providing protection against UVB radiation while also exhibiting antioxidant properties that can prevent skin damage caused by sun exposure .

Synthesis of Novel Materials

The versatility of this compound extends to the synthesis of novel materials with unique optical and electronic properties. Its derivatives are being explored for applications in organic electronics and photonics due to their favorable charge transport characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Benzothiazolone Derivatives with Varied Substituents

a. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

- Structure : Replaces the aldehyde group with a sulfonamide moiety.

- Synthesis : Prepared via sulfonation and amidation reactions.

- Applications: Primarily explored in material science and as a precursor for sulfa drugs.

- Comparison : The aldehyde in the parent compound offers greater reactivity for condensation reactions, whereas the sulfonamide derivative exhibits improved stability and solubility in polar solvents .

b. N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide Derivatives

- Structure : Features an acetamide group at position 5.

- Biological Activity : Demonstrates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC50 values as low as 52.90 µM (AChE) and 51.03 µM (BChE). Antioxidant activity is 3–5× higher than trolox in ORAC assays .

- Comparison : The acetamide group enhances pharmacological utility, while the aldehyde in the parent compound is more suited for synthetic derivatization .

Benzoxazolone Analogs

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

- Structure : Oxygen replaces sulfur in the heterocyclic ring.

- Electronic Effects : The oxygen atom increases electronegativity, reducing electron density at the carbonyl group compared to benzothiazolone.

- Applications : Lower thermal stability but improved solubility in aqueous media. Less explored in medicinal chemistry due to weaker hydrogen-bonding capacity compared to sulfur analogs .

1,5-Benzothiazepin Derivatives

Example : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones

- Structure : A seven-membered thiazepine ring fused to a benzene ring.

- Synthesis: Condensation of 2-aminobenzenethiols with glycidate esters under nitrogen .

- Comparison : The expanded ring size increases conformational flexibility but reduces planarity, affecting π-π stacking interactions. These derivatives are more relevant in cardiovascular drug development than benzothiazolones .

Dihydro-1,3-thiazol-2-imines

Example : 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine

- Structure : A five-membered thiazole ring with an imine group.

- Biological Activity : Acts as an angiotensin II receptor antagonist, showing antihypertensive effects comparable to valsartan .

- Comparison : The smaller thiazole ring enhances metabolic stability but limits aromatic interactions. The parent benzothiazolone’s fused bicyclic system offers superior binding affinity in cholinesterase inhibition .

Structural and Functional Analysis

Pharmacological Profiles

Crystallographic and Hydrogen-Bonding Patterns

- Benzothiazolone derivatives exhibit distinct hydrogen-bonding networks due to the sulfur atom’s polarizability, favoring C=O···S interactions .

- Crystal structures of these compounds are often resolved using SHELX or SIR97 software, highlighting planar aromatic systems and intermolecular hydrogen bonds .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antibacterial, and anti-inflammatory activities, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is . The structure features a benzothiazole ring system which is known to be associated with various pharmacological effects. The compound's structural attributes contribute to its biological activity by facilitating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects on the proliferation of cancer cells such as A431 and A549. The IC50 values were found to be comparable to standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index.

Antibacterial Activity

Benzothiazole derivatives have also been explored for their antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Evaluation

In vitro studies using the agar diffusion method revealed that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial strains.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from benzothiazoles have been reported to possess anti-inflammatory properties.

Research indicates that this compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect suggests a potential role in modulating inflammatory responses in chronic diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclization reactions or functional group modifications. For example, analogous benzothiazole derivatives are synthesized via refluxing intermediates (e.g., 6-methyl-5-hepten-2-one) with acidic catalysts like boron trifluoride diethyl etherate, followed by purification via reverse-phase HPLC . Another approach uses C-formylation of benzothiazolone precursors under controlled conditions to introduce the aldehyde group at the 6-position . Key steps include nitrogen protection, anhydrous reaction environments, and chromatographic purification to ensure yield and purity.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy : Use NMR and NMR to identify chemical shifts corresponding to the aldehyde proton (~9.8–10.2 ppm) and carbonyl groups (~170–180 ppm). IR spectroscopy can confirm C=O (1650–1750 cm) and aromatic C=C (1450–1600 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (as reported for structurally similar compounds) provides definitive confirmation of molecular geometry and substituent positions .

- Chromatography : HPLC or GC-MS ensures purity, with retention times compared to standards .

Q. What are the stability and safe handling protocols for this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N) at –20°C to prevent oxidation of the aldehyde group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services .

- Decomposition : Monitor for color changes (yellowing) or precipitate formation, which indicate degradation. Stability tests under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. Strategies include:

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational changes and simplify splitting patterns .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify dominant tautomers or conformers .

- Crystallographic Validation : Resolve ambiguities using X-ray data, as demonstrated for the related 2-(2-hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde .

Q. What strategies enhance the biological activity of this compound through structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the 3-methyl position to modulate electronic properties and improve binding affinity .

- Conjugation : Attach bioactive moieties (e.g., thiophene or pyrazole rings) via the aldehyde group, as seen in analogs with cytotoxic properties .

- Prodrug Design : Convert the aldehyde to a Schiff base or acetal to improve solubility and bioavailability .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the aldehyde and benzothiazole moieties as key binding motifs .

- MD Simulations : Study solvation effects and stability of tautomeric forms in aqueous or lipid environments .

Q. What mechanistic insights explain challenges in cyclization steps during synthesis?

- Methodological Answer : Cyclization efficiency depends on:

- Catalyst Selection : Lewis acids (e.g., BF) promote intramolecular ester-to-lactone cyclization but may require strict anhydrous conditions to avoid side reactions .

- Steric Effects : Bulky substituents near the reaction site can hinder ring closure; kinetic studies under varying temperatures help identify rate-limiting steps .

- Byproduct Analysis : Use LC-MS to detect intermediates and adjust reaction stoichiometry or catalysts accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.